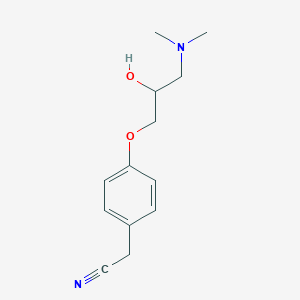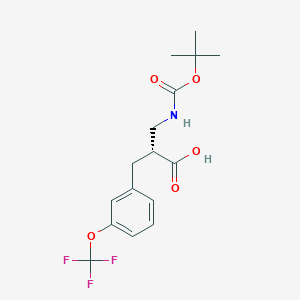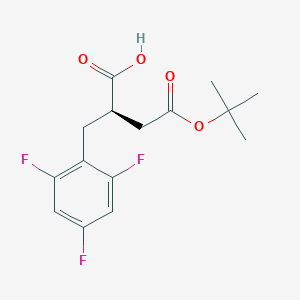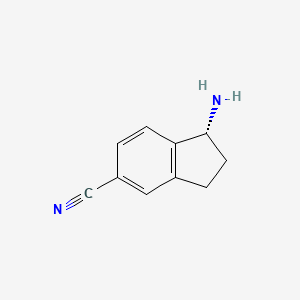
(R)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a chiral organic compound with a unique structure that includes an indene backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Hydrocyanation: Indene undergoes hydrocyanation to introduce the nitrile group at the 5-position.
Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrocyanation and reduction steps, as well as advanced chiral resolution techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in asymmetric synthesis and as a building block for biologically active molecules.
Medicine
In medicine, ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is investigated for its potential therapeutic properties, including its role as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene backbone provides structural stability and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Aminoindane: A structurally related compound with a simpler backbone.
2-Aminoindan: Another related compound with the amino group at a different position.
Uniqueness
®-1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is unique due to its chiral nature and the specific positioning of the amino and nitrile groups. This configuration provides distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10H,2,4,12H2/t10-/m1/s1 |
InChI Key |
QNZWGKXBLSVMLQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)C#N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


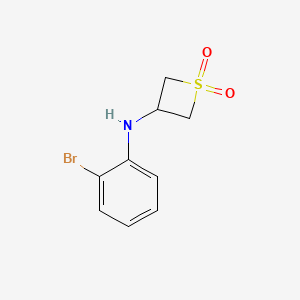
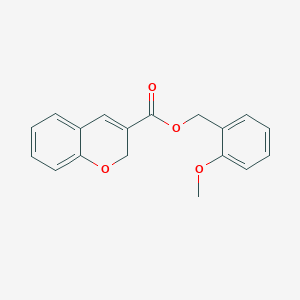
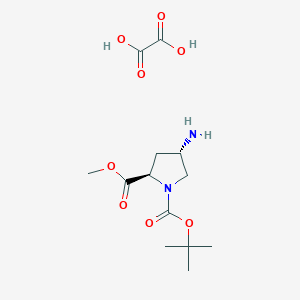
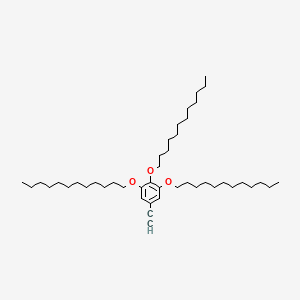
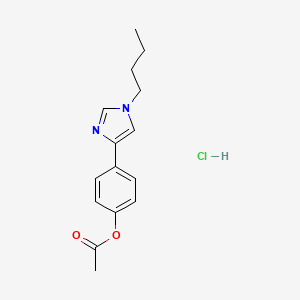
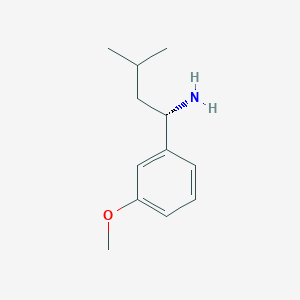
![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)
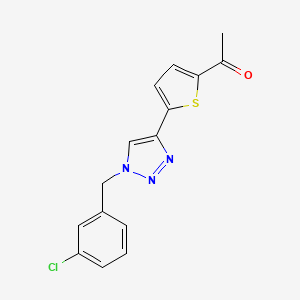
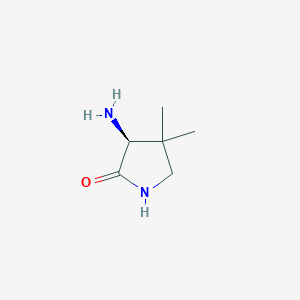
![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)

